4-acetamido-N-pyridin-4-ylbenzamide IUPAC name and synonyms
4-acetamido-N-pyridin-4-ylbenzamide IUPAC name and synonyms
Technical Whitepaper: 4-Acetamido-N-(pyridin-4-yl)benzamide – Nomenclature, Structural Biology, and Synthetic Methodologies
Executive Summary
In modern drug discovery, the rational design of small molecules relies heavily on well-characterized pharmacophoric building blocks. 4-Acetamido-N-(pyridin-4-yl)benzamide (CAS: 349394-80-5) is a bifunctional benzamide derivative that has garnered utility in the synthesis of screening libraries and targeted kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of its chemical identity, structural causality in biological systems, and a self-validating synthetic protocol designed to overcome the inherent electronic deactivation of its precursors.
Chemical Identity and Nomenclature
The structural framework of this compound is defined by a central benzamide linker connecting an acetamido group and a pyridine ring.
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IUPAC Derivation: The core scaffold is recognized as a benzamide. The nitrogen atom of the primary amide is substituted with a pyridin-4-yl moiety, denoted as N-(pyridin-4-yl). The benzene ring is substituted at the para position (position 4) with an acetylamino group, formally termed 4-acetamido.
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Synonyms: Depending on the database or cataloging system, the compound is frequently listed under alternative nomenclatures, including 4-(acetylamino)-N-(pyridin-4-yl)benzamide, N-(4-pyridinyl)-4-(acetylamino)benzamide, and N-[4-(pyridin-4-ylcarbamoyl)phenyl]acetamide.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification |
| IUPAC Name | 4-acetamido-N-(pyridin-4-yl)benzamide |
| CAS Registry Number | 349394-80-5 |
| Molecular Formula | C₁₄H₁₃N₃O₂ |
| Molecular Weight | 255.27 g/mol |
| Canonical SMILES | CC(=O)Nc1ccc(C(=O)Nc2ccncc2)cc1 |
| H-Bond Donors / Acceptors | 2 / 3 |
Structural and Pharmacophoric Significance
The utility of 4-acetamido-N-(pyridin-4-yl)benzamide in medicinal chemistry is not coincidental; it is driven by the specific physicochemical contributions of its three distinct moieties:
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The Pyridin-4-yl Group: In the context of kinase inhibitors (such as TNIK inhibitors), the pyridine nitrogen acts as a potent hydrogen-bond acceptor[2]. It frequently anchors the molecule to the hinge region of the ATP-binding pocket of kinases, a critical interaction for competitive inhibition.
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The Benzamide Linker: This core provides a rigid, planar vector that dictates the spatial orientation of the terminal groups. The amide bond itself contributes to the hydrogen-bonding network, acting as both a donor (NH) and an acceptor (C=O).
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The Acetamido Group: Substituting a bare phenyl ring with a para-acetamido group significantly alters the molecule's pharmacokinetic profile. It enhances aqueous solubility, reduces lipophilicity (LogP), and introduces an additional vector for hydrogen bonding with solvent or target residues.
Fig 1. Pharmacophore mapping of 4-acetamido-N-(pyridin-4-yl)benzamide.
Synthetic Methodology: A Self-Validating Protocol
Synthesizing N-(pyridin-4-yl)benzamides presents a specific chemical challenge: the exocyclic amino group of 4-aminopyridine exhibits significantly reduced nucleophilicity. This is due to the electron-withdrawing nature of the pyridine nitrogen, which delocalizes the amine's lone pair via resonance. Consequently, standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield suboptimal conversion rates.
To overcome this electronic deactivation, the following protocol employs an acid chloride intermediate. This generates a highly electrophilic carbonyl carbon, forcing the substitution reaction to completion[2].
Step-by-Step Experimental Workflow
Step 1: Activation of the Carboxylic Acid
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Suspend 4-acetamidobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species.
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Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.
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Evaporate the solvent and remove residual oxalyl chloride via azeotropic distillation with toluene.
Step 2: Amide Coupling
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Dissolve the resulting 4-acetamidobenzoyl chloride in anhydrous pyridine. Causality: Pyridine acts simultaneously as the solvent and the acid scavenger to neutralize the HCl byproduct.
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Add 4-aminopyridine (0.95 eq) to the solution at 0 °C. The slight stoichiometric deficiency of the amine ensures complete consumption of the nucleophile, simplifying purification.
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Reflux the mixture for 4–5 hours.
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Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (EtOAc).
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Purify the concentrated organic layer via silica gel column chromatography (eluting with a gradient of EtOAc/Hexane to Methanol/Dichloromethane) to yield the pure product.
Fig 2. Step-by-step synthetic workflow using the acid chloride activation route.
Analytical Validation
A self-validating experimental system requires orthogonal analytical techniques to confirm both structural identity and purity before downstream biological assays.
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LC-MS (ESI+): The theoretical monoisotopic mass is 255.10 Da. The spectrum must show a dominant [M+H]⁺ peak at m/z 256.1.
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¹H NMR (DMSO-d₆, 400 MHz): DMSO-d₆ is required due to the extensive hydrogen-bonding network of the compound. The spectrum must self-validate via the following key assignments:
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~10.5 ppm (s, 1H): Benzamide NH (highly deshielded).
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~10.2 ppm (s, 1H): Acetamido NH.
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~8.4 ppm (d, 2H): Pyridine H2, H6 (deshielded by the adjacent ring nitrogen).
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~7.9 - 7.7 ppm (m, 6H): Overlapping signals of the benzamide AA'BB' system and pyridine H3, H5.
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~2.1 ppm (s, 3H): Acetyl methyl group.
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Conclusion
4-Acetamido-N-(pyridin-4-yl)benzamide is a highly versatile chemical entity. By understanding the IUPAC nomenclature, the electronic properties of its substituents, and the causality behind its synthetic requirements, researchers can effectively utilize this scaffold. Whether deployed as a standalone screening compound[1] or as an intermediate in the synthesis of complex targeted therapies[2], its structural logic remains a foundational example of rational pharmacophore design.
References
- Google Patents. "US20100216795A1 - Tnik inhibitor and the use". Google Patents.
